4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine
Description
4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a 5-trichloromethyl-1,2,4-oxadiazole moiety
Properties
IUPAC Name |
3-pyridin-4-yl-5-(trichloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N3O/c9-8(10,11)7-13-6(14-15-7)5-1-3-12-4-2-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYUYGHDINKLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a trichloromethyl-substituted amidoxime under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether
- 3-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]quinoline
Uniqueness
4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to the presence of both a pyridine ring and a trichloromethyl-substituted oxadiazole ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
